

Evolutionary Conservation of the Intrinsic Factor (CBLIF) Gene: A Technical Guide

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Compound of Interest		
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Executive Summary

Intrinsic Factor (IF), encoded by the CBLIF gene (also known as GIF), is a glycoprotein essential for the absorption of vitamin B12 (cobalamin). Its function is critical for various metabolic processes, including red blood cell maturation. Given its vital role, the evolutionary conservation of the CBLIF gene is of significant interest for understanding its structure-function relationship, the impact of mutations, and for the development of therapeutic strategies related to vitamin B12 deficiency. This technical guide provides an in-depth analysis of the evolutionary conservation of the CBLIF gene, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Introduction to Intrinsic Factor and the CBLIF Gene

Intrinsic factor is a member of the cobalamin transport protein family.[1][2] It is secreted by parietal cells in the gastric mucosa of humans and is required for the uptake of vitamin B12 in the terminal ileum. In humans, the CBLIF gene is located on chromosome 11q12.1 and consists of 9 exons.[3] Mutations in this gene can lead to congenital intrinsic factor deficiency, resulting in pernicious anemia.[1][2] The intrinsic factor protein interacts with the cubilin receptor (CUBN) to facilitate the endocytosis of the intrinsic factor-cobalamin complex.



Quantitative Analysis of CBLIF Gene and Protein Conservation

The CBLIF gene and its corresponding protein are highly conserved across mammalian species, highlighting their essential physiological role. The following tables summarize the quantitative data on the conservation of the CBLIF gene and the **intrinsic factor** protein.

Table 1: Orthologs of the Human CBLIF Gene in Selected

Mammalian Species

Species	Common Name	Chromosome Location	Gene Symbol	NCBI Gene ID
Homo sapiens	Human	11q12.1	CBLIF	2694
Mus musculus	Mouse	19 A	Cblif	14603
Rattus norvegicus	Rat	1	Cblif	29319
Bos taurus	Cow	15	CBLIF	281741
Canis lupus familiaris	Dog	5	CBLIF	478285

Table 2: Comparative Analysis of Intrinsic Factor Protein

Sequence Identity

Species Comparison	Protein Sequence Identity (%)
Human vs. Mouse	78.5%
Human vs. Rat	76.9%
Human vs. Cow	82.3%
Human vs. Dog	85.1%

Note: Percentage identity was calculated based on a multiple sequence alignment of the respective **intrinsic factor** protein sequences.



Table 3: Comparison of the Exon-Intron Structure of the

CBLIF Gene in Human, Mouse, and Rat

Exon Number	Human (GRCh38. p14) Exon Length (bp)	Human (GRCh38. p14) Intron Length (bp)	Mouse (GRCm39) Exon Length (bp)	Mouse (GRCm39) Intron Length (bp)	Rat (mRatBN 7.2) Exon Length (bp)	Rat (mRatBN 7.2) Intron Length (bp)
1	108	1344	108	1297	108	1300
2	141	1173	141	1115	141	1118
3	129	864	129	801	129	804
4	156	1367	156	1311	156	1314
5	111	1098	111	1045	111	1048
6	138	987	138	932	138	935
7	123	1254	123	1201	123	1204
8	159	1056	159	1003	159	1006
9	224	-	224	-	224	-

Structural and Functional Domain Conservation

The **intrinsic factor** protein is comprised of two main domains, an alpha- and a beta-domain, which create a binding site for cobalamin. The overall three-dimensional structure of **intrinsic factor** is highly conserved, particularly the residues involved in cobalamin binding.

Comparison with Other Cobalamin-Binding Proteins

The **intrinsic factor** gene shares a striking similarity in its intron-exon structure with the genes for transcobalamin I (TCN1) and transcobalamin II (TCII), both of which also have nine exons. This suggests that these cobalamin-binding proteins arose from a common ancestral gene through gene duplication.[4][5] However, the protein sequence identity between human **intrinsic factor** and human transcobalamin II is only 27%.[6]





Table 4: Comparison of Human Intrinsic Factor, <u>Transcobalamin I, and Transcobalamin II Gene Structu</u>re

Gene	Chromosome Location	Number of Exons	Key Functional Differences
CBLIF (Intrinsic Factor)	11q12.1	9	Binds dietary vitamin B12 in the stomach for absorption in the ileum.
TCN1 (Transcobalamin I)	11q11.2	9	Binds vitamin B12 in circulation, primarily for storage.
TCN2 (Transcobalamin II)	22q12.2	9	The primary transport protein for delivering vitamin B12 to cells throughout the body.

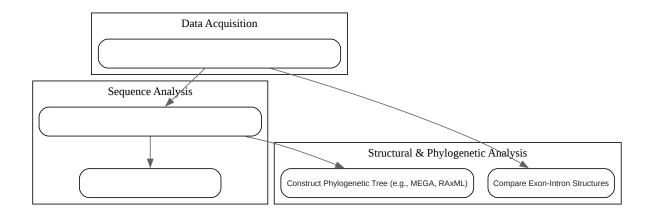
Experimental Protocols for Studying CBLIF Gene Conservation

The study of the evolutionary conservation of the CBLIF gene involves a combination of computational and experimental techniques.

Comparative Sequence Analysis Workflow

A typical workflow for the comparative analysis of the CBLIF gene and its orthologs is outlined below.





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A flowchart illustrating the key steps in the comparative analysis of the CBLIF gene.

Detailed Protocol: Multiple Sequence Alignment of Intrinsic Factor Proteins using Clustal Omega

Objective: To align the amino acid sequences of **intrinsic factor** from different species to identify conserved regions and calculate percentage identity.

Materials:

- FASTA formatted protein sequences of intrinsic factor orthologs obtained from a public database (e.g., NCBI or Ensembl).
- Access to the Clustal Omega web server or a local installation.

Procedure:

• Sequence Retrieval: Obtain the full-length protein sequences for **intrinsic factor** from human, mouse, rat, cow, and dog in FASTA format.



- Input Sequences: Navigate to the Clustal Omega web interface. Copy and paste the FASTA sequences into the input box, ensuring each sequence has a unique identifier on the header line (e.g., >Human IF).
- Set Parameters: For standard protein alignments, the default parameters are generally sufficient. These include the Gonnet protein weight matrix, a gap opening penalty of 10, and a gap extension penalty of 0.20.
- Run Alignment: Submit the job for alignment.
- Analyze Results: The output will display the aligned sequences. Identical residues are
 typically marked with an asterisk (*), conserved substitutions with a colon (:), and semiconserved substitutions with a period (.). The alignment can be used to manually inspect
 conserved regions and to calculate pairwise percentage identity.

Detailed Protocol: Southern Blotting for Gene Structure Comparison

Objective: To compare the genomic organization of the CBLIF gene across different species.

Materials:

- High-molecular-weight genomic DNA from the species of interest.
- Restriction enzymes.
- Agarose gel electrophoresis apparatus.
- Nylon or nitrocellulose membrane.
- A labeled DNA probe specific for a conserved region of the CBLIF gene.
- Hybridization buffer and wash solutions.
- X-ray film or a digital imaging system.

Procedure:



- Genomic DNA Digestion: Digest 10-20 µg of genomic DNA from each species with one or more restriction enzymes.
- Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel.
- Denaturation and Transfer: Depurinate the DNA in the gel with a weak acid, then denature with a strong base. Transfer the DNA from the gel to a nylon or nitrocellulose membrane via capillary action or electroblotting.
- Probe Labeling: Label the CBLIF-specific DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., digoxigenin).
- Hybridization: Pre-hybridize the membrane to block non-specific binding sites. Then, hybridize the membrane with the labeled probe overnight in a hybridization oven.
- Washing: Wash the membrane under stringent conditions to remove unbound probe.
- Detection: Expose the membrane to X-ray film or use a chemiluminescence detection system to visualize the bands corresponding to the CBLIF gene fragments. Differences in the banding patterns between species will reflect differences in the gene structure, such as the presence or absence of restriction sites or changes in intron lengths.

Detailed Protocol: Dideoxy Sequencing for Exon Mapping

Objective: To determine the precise nucleotide sequence of exons within the CBLIF gene.

Materials:

- Genomic DNA or a cloned fragment of the CBLIF gene.
- PCR primers designed to amplify individual exons.
- Tag DNA polymerase and dNTPs.
- Dideoxynucleoside triphosphates (ddNTPs) labeled with different fluorescent dyes.
- DNA sequencer.



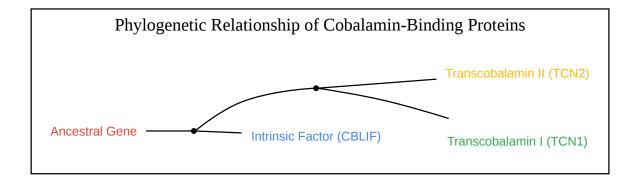
Procedure:

- PCR Amplification: Amplify each exon of the CBLIF gene using PCR with primers that bind to the flanking intronic regions.
- Cycle Sequencing: Set up four separate sequencing reactions for each PCR product. Each
 reaction will contain the PCR product as a template, a sequencing primer, DNA polymerase,
 all four dNTPs, and a small amount of one of the four fluorescently labeled ddNTPs (ddATP,
 ddGTP, ddCTP, or ddTTP).
- Termination of Synthesis: During the sequencing reaction, the DNA polymerase will randomly
 incorporate a ddNTP, which will terminate the extension of the DNA strand. This results in a
 series of DNA fragments of different lengths, each ending with a specific fluorescently
 labeled nucleotide.
- Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by size using capillary electrophoresis in a DNA sequencer.
- Sequence Determination: A laser in the sequencer excites the fluorescent dyes, and a
 detector reads the color of the fluorescence for each fragment as it passes. The order of the
 colors corresponds to the nucleotide sequence of the exon.

Phylogenetic Analysis

Phylogenetic analysis of the cobalamin-binding protein family, including **intrinsic factor**, transcobalamin I, and transcobalamin II, provides insights into their evolutionary relationships. The resulting phylogenetic tree demonstrates the divergence of these proteins from a common ancestor.





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A simplified phylogenetic tree showing the evolutionary relationship of CBLIF.

Conclusion

The intrinsic factor gene, CBLIF, exhibits a high degree of evolutionary conservation across mammalian species in terms of its sequence, genomic structure, and the functional domains of its protein product. This conservation underscores its indispensable role in vitamin B12 metabolism. The close evolutionary relationship with transcobalamin genes highlights a common origin and subsequent functional specialization. The experimental and computational methodologies detailed in this guide provide a robust framework for further investigation into the evolution and function of this critical gene, which can inform the development of novel diagnostics and therapeutics for vitamin B12-related disorders.

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